2-Aminoethyl-alpha-Mannopyranoside
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Overview
Description
2-Aminoethyl-alpha-Mannopyranoside is a chemical compound with the molecular formula C8H17NO6. It is a derivative of mannose, a simple sugar, and features an aminoethyl group attached to the mannopyranoside ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoethyl-alpha-Mannopyranoside typically involves the reaction of mannose with an aminoethyl group under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired positions on the mannose molecule. The aminoethyl group is then introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoethyl-alpha-Mannopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Aminoethyl-alpha-Mannopyranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminoethyl-alpha-Mannopyranoside involves its interaction with specific molecular targets. For instance, it can act as an antagonist to FimH, a type I fimbrial lectin found in uropathogenic Escherichia coli. By blocking FimH, the compound prevents the bacteria from adhering to and infecting urothelial cells . This anti-adhesion property is a promising therapeutic strategy for treating urinary tract infections .
Comparison with Similar Compounds
2-Aminoethyl-alpha-1,3-D-mannopyranosyl (alpha-1,6-D-mannopyranosyl)-alpha-D-mannopyranoside: This compound has similar structural features but with additional mannopyranoside units.
Thioctic acid amides of 2-Aminoethyl-alpha-Mannopyranoside: These derivatives have been shown to have higher specific and lower non-specific protein binding properties.
Uniqueness: Its structural simplicity compared to more complex mannopyranosides makes it an attractive candidate for further research and development .
Properties
IUPAC Name |
2-(2-aminoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO6/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,1-3,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHLQSXFNUGOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1C(C(C(C(O1)CO)O)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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